molecular formula C8H22N4 B1593707 1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- CAS No. 50985-30-3

1,2-Propanediamine, N1,N1'-1,2-ethanediylbis-

Cat. No. B1593707
CAS RN: 50985-30-3
M. Wt: 174.29 g/mol
InChI Key: NZNLWMMWMCQCIE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediamine, also known as Propylenediamine or 1,2-Diaminopropane, is a chemical compound with the formula C3H10N2. Its molecular weight is 74.1249 . It has a structure that can be represented as a 2D Mol file or a computed 3D SD file .


Molecular Structure Analysis

The molecular structure of 1,2-Propanediamine consists of a three-carbon chain with amine (-NH2) functional groups attached to the first and second carbons . The structure can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .


Physical And Chemical Properties Analysis

1,2-Propanediamine has a molecular weight of 74.1249 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to.

properties

CAS RN

50985-30-3

Product Name

1,2-Propanediamine, N1,N1'-1,2-ethanediylbis-

Molecular Formula

C8H22N4

Molecular Weight

174.29 g/mol

IUPAC Name

(2R)-1-N-[2-[[(2R)-2-aminopropyl]amino]ethyl]propane-1,2-diamine

InChI

InChI=1S/C8H22N4/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8-/m1/s1

InChI Key

NZNLWMMWMCQCIE-HTQZYQBOSA-N

Isomeric SMILES

C[C@H](CNCCNC[C@@H](C)N)N

SMILES

CC(CNCCNCC(C)N)N

Canonical SMILES

CC(CNCCNCC(C)N)N

Origin of Product

United States

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